molecular formula C5H14Cl2N2 B6201933 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride CAS No. 2694745-03-2

1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride

Cat. No.: B6201933
CAS No.: 2694745-03-2
M. Wt: 173.1
InChI Key:
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Description

1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H12N2 and a molar mass of 100.16 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride typically involves the reaction of cyclopropanecarboxaldehyde with methylamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization or recrystallization to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

    Cyclopropanemethanamine: A structurally similar compound with a cyclopropane ring and an amino group.

    N-methylcyclopropanamine: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness: 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride involves the reaction of cyclopropanone with methylamine followed by reduction with sodium borohydride. The resulting intermediate is then reacted with hydrochloric acid to yield the final product.", "Starting Materials": [ "Cyclopropanone", "Methylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopropanone is reacted with excess methylamine in the presence of a catalyst such as zinc chloride to yield 1-(methylamino)cyclopropan-1-ol.", "Step 2: The resulting intermediate is then reduced with sodium borohydride to yield 1-[(methylamino)methyl]cyclopropan-1-ol.", "Step 3: The final product is obtained by reacting the intermediate with hydrochloric acid to yield 1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride." ] }

CAS No.

2694745-03-2

Molecular Formula

C5H14Cl2N2

Molecular Weight

173.1

Purity

95

Origin of Product

United States

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